molecular formula C14H11NO5 B137724 N,O-Bis-(phenoxycarbonyl)-hydroxylamine CAS No. 141580-65-6

N,O-Bis-(phenoxycarbonyl)-hydroxylamine

Cat. No. B137724
M. Wt: 273.24 g/mol
InChI Key: PTZVLZBVOIUMCH-UHFFFAOYSA-N
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Patent
US05559144

Procedure details

To a 0° C. (ice bath) stirred sodium bicarbonate (143 g, 1.70 Mol ) solution (1 L H2O) in a 4 L Erlenmeyer flask was added hydroxylamine hydrochloride (58.76 g, 0.85 mol). After some foaming the reaction mixture was stirred for 0.5 h. Phenylchloroformate (400 g, :2.55 mol, 4×100 g bottles from Aldrich Chemical Company) was poured from the bottle directly into the vigorously stirred cold reaction mixture; rapidly followed by addition of additional sodium bicarbonate (214.5 g, 2.55 mol) in water (1.8 L ); 200 mL additional water used to rinse remaining bicarbonate residue into reaction mixture. The reaction was stirred 0.5 h the ice bath removed and stirred 2 h at room temperature. The resulting suspension was filtered and the collected white solid washed with water. The resulting wet white solid was collected, suspended in hexanes (800 mL), refiltered and collected; suspension in hexane, filtration was repeated two more times. The resulting solid was dissolved in ether (800 mL), washed with brine, dried (MgSO4), and concentrated to afford 200 g of the desired hydroxylamine derivative as a white solid. The material was dissolved in 450 mL ether with heating and hexanes were added (500 mL) with continued heating until some cloudiness develops. Seed crystals were added and product begins crystalization (precipitation); as solid forms more hexane was added (to a total volume of 1.8 L) and the flask allowed to stand overnight at room temperature. The mixture is then cooled to 5° and the white solid collected, washed with hexane, and dried to afford 175 g of white crystaline N,O-bis(carbophenoxy)hydroxylamine (75%). m.p.: 80°-82° C. 1H NMR (300 MHz, DMSO-d6) δ TMS: 7.16-7.14 (m, 10H), 12.35 (1H, bs). Anal. Calcd. for C14H11NO5 : C, 61.54; H, 4.06; N, 5.13. Found: C, 61.50; H, 4.14; N, 5.13.
Quantity
143 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
58.76 g
Type
reactant
Reaction Step Two
Quantity
400 g
Type
reactant
Reaction Step Three
Quantity
214.5 g
Type
reactant
Reaction Step Four
Name
Quantity
1.8 L
Type
solvent
Reaction Step Four
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([OH:3])[O-].[Na+].Cl.[NH2:7][OH:8].[C:9]1([O:15][C:16](Cl)=[O:17])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>O>[C:1]([NH:7][O:8][C:16]([O:15][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[O:17])([O:3][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[O:4] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
143 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
1 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
58.76 g
Type
reactant
Smiles
Cl.NO
Step Three
Name
Quantity
400 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC(=O)Cl
Step Four
Name
Quantity
214.5 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
1.8 L
Type
solvent
Smiles
O
Step Five
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After some foaming the reaction mixture was stirred for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
to rinse
CUSTOM
Type
CUSTOM
Details
into reaction mixture
CUSTOM
Type
CUSTOM
Details
removed
STIRRING
Type
STIRRING
Details
stirred 2 h at room temperature
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
WASH
Type
WASH
Details
the collected white solid washed with water
CUSTOM
Type
CUSTOM
Details
The resulting wet white solid was collected
CUSTOM
Type
CUSTOM
Details
collected
FILTRATION
Type
FILTRATION
Details
suspension in hexane, filtration
DISSOLUTION
Type
DISSOLUTION
Details
The resulting solid was dissolved in ether (800 mL)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(=O)(OC1=CC=CC=C1)NOC(=O)OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 200 g
YIELD: CALCULATEDPERCENTYIELD 86.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.